Cks-17
Overview
Description
Cks-17 is a synthetic bioactive peptide composed of 17 amino acids. It is homologous to a highly conserved region of human and animal retroviral transmembrane envelope proteins. This peptide exhibits significant immunoregulatory functions, including the suppression of cell-mediated immunity and the inhibition of cytokine production such as interleukin 12, interleukin 2, gamma interferon, and tumor necrosis factor alpha, while enhancing interleukin 10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cks-17 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cks-17 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.
Major Products Formed
The major products formed from these reactions include oxidized peptides with sulfoxide or disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .
Scientific Research Applications
Cks-17 has a wide range of scientific research applications:
Chemistry: It is used as a model peptide to study peptide synthesis, purification, and characterization techniques.
Biology: The peptide is employed in studies investigating the role of retroviral envelope proteins in immunosuppression and immune regulation.
Medicine: this compound is explored for its potential therapeutic applications in immunosuppressive treatments and cancer immunotherapy.
Industry: The peptide is used in the development of diagnostic assays and as a standard in peptide-based research
Mechanism of Action
Cks-17 exerts its effects by modulating intracellular signaling pathways. It elevates intracellular cyclic adenosine monophosphate (cAMP) levels and induces the phosphorylation of extracellular signal-regulated kinase (ERK) 1 and 2, mitogen-activated protein kinase/ERK kinase (MEK), protein kinase D, Raf1, and phospholipase C gamma1 (PLCγ1). The activation of ERK1/2 is mediated via the PLCγ1-protein kinase C-Raf1-MEK signaling cascade. These molecular events lead to the suppression of Th1-centric immune responses and the enhancement of Th2 responses .
Comparison with Similar Compounds
Cks-17 is unique due to its highly conserved amino acid sequence and its potent immunosuppressive properties. Similar compounds include other synthetic peptides derived from retroviral transmembrane proteins, such as:
LDLLFL: A hexapeptide derived from this compound that also exhibits immunosuppressive activity.
p15E-derived peptides: Peptides derived from the p15E region of retroviral envelope proteins, which share similar immunosuppressive functions
This compound stands out due to its specific sequence and the comprehensive understanding of its mechanism of action, making it a valuable tool in immunological research and therapeutic development.
Properties
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESSROXEVCGJLA-DFNTYYFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H148N26O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90244017 | |
Record name | Cks 17 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90244017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1942.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99273-04-8 | |
Record name | Cks 17 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099273048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cks 17 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90244017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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